(S)-(-)-1,2-Propanediol di-p-tosylate
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Overview
Description
- (S)-(-)-1,2-Propanediol di-p-tosylate is a chemical compound with the following properties:
- CAS Number : 60434-71-1
- Molecular Formula : C17H20O6S2
- Molecular Weight : 384.47 g/mol
- Melting Point : 68-70 °C (lit.)
- Boiling Point : Approximately 481.14°C (rough estimate)
- Optical Activity : [α]20/D -15° to -19° (c=2, C2H5OH)
- Density : Approximately 1.3519 (rough estimate)
- Refractive Index : Approximately 1.6950 (estimate)
Synthesis Analysis
- The synthesis of this compound involves the reaction of (S)-(-)-1,2-propanediol with p-toluenesulfonyl chloride (tosyl chloride).
Molecular Structure Analysis
- The molecule consists of two tosylate groups attached to the (S)-(-)-1,2-propanediol backbone.
Chemical Reactions Analysis
- (S)-(-)-1,2-Propanediol di-p-tosylate can participate in various reactions, including substitution reactions and nucleophilic additions.
Physical And Chemical Properties Analysis
- It forms white crystals with the specified melting point.
- It exhibits optical activity.
- Its refractive index and density are estimated values.
Scientific Research Applications
Downstream Processing of Biologically Produced Diols
One area of research focuses on the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, which are crucial for reducing production costs and improving yield and purity. This encompasses separation technologies like aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive fermentations, highlighting the need for efficient recovery and purification methods from fermentation broths (Xiu & Zeng, 2008).
Metabolic Engineering for Biosynthesis
Another significant application is the metabolic engineering of microorganisms for the biosynthesis of diols, including strategies to overcome low productivity and metabolite inhibition. For instance, Escherichia coli has been genetically engineered for the de novo stereospecific biosynthesis of 1,2-propanediol via lactic acid, achieving high titers and optical purities of the R- and S-isomers of 1,2-propanediol. This showcases the potential for microbial production of specific isomers of diols from renewable resources (Niu et al., 2018).
Conversion of Glycerol to Diols
The conversion of glycerol to diols, such as 1,3-propanediol, via selective dehydroxylation represents a novel approach for diol production. This method involves transforming the middle hydroxyl group of glycerol into a tosyloxyl group and then removing this group through catalytic hydrogenolysis. Such a process could potentially be applied to the synthesis of (S)-(-)-1,2-Propanediol di-p-tosylate, emphasizing the importance of innovative conversion techniques in the production of valuable chemical compounds (Wang, Hawley, & DeAthos, 2003).
Microbial Production and Catalytic Conversion
Further research includes microbial production of diols as platform chemicals, emphasizing the potential of 1,3-propanediol, 1,2-propanediol, and other similar compounds for applications in chemicals and fuels. This encompasses the engineering of production strains and optimization of fermentation processes, as well as the exploration of catalytic methods for converting glycerol to propanediols, which could inform processes related to the production of (S)-(-)-1,2-Propanediol di-p-tosylate (Zeng & Sabra, 2011).
Safety And Hazards
- The safety data sheet indicates that it may cause skin and eye irritation.
- Proper protective equipment should be used when handling this compound.
Future Directions
- Further research could explore its applications in asymmetric synthesis and chiral catalysis.
properties
IUPAC Name |
[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFWYZTZYVIPGD-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1,2-Propanediol di-p-tosylate |
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